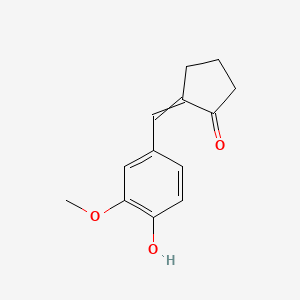
2-(4-Hydroxy-3-methoxybenzylidene)cyclopentanone
Cat. No. B599454
Key on ui cas rn:
135734-96-2
M. Wt: 218.252
InChI Key: CVJZBMJCZVETNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08415505B2
Procedure details


With reflux device installed, 36.8 g (0.24 mol) of N-cyclopentenyl morpholine, 0.20 mol of 4-hydroxy-3-methoxybenzaldehyde and 200 mL benzene were added to a round bottom flask and heated under refluxing for 20 h. The resulting solution was cooled to 30° C. and slowly stirred while 62 mL of hydrochloric acid (6 mol/L) was added. After stirring for 2 h at room temperature, the benzene layer was separated and washed with water to neutral, and dried over anhydrous sodium sulfate overnight. Then the mixture was filtered to remove anhydrous sodium sulfate and benzene was recovered by evaporation under reduced pressure. The residue was cooled and solidified, then recrystallized in cyclohexan/ethanol to yield a light yellow flaky crystal product with a yield of 92.6%




Yield
92.6%
Identifiers


|
REACTION_CXSMILES
|
C1(N2CC[O:9]CC2)CCCC=1.[OH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][C:14]=1[O:21][CH3:22].Cl.[CH:24]1[CH:29]=[CH:28][CH:27]=[CH:26]C=1>>[OH:12][C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[C:26]2[CH2:27][CH2:28][CH2:29][C:24]2=[O:9])=[CH:15][C:14]=1[O:21][CH3:22]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
36.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CCCC1)N1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.2 mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C(C=C(C=O)C=C1)OC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
62 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 2 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
With reflux device
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under refluxing for 20 h
|
|
Duration
|
20 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the benzene layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water to neutral, and
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove anhydrous sodium sulfate and benzene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recovered by evaporation under reduced pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The residue was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized in cyclohexan/ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a light yellow flaky crystal product with a yield of 92.6%
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=C(C=C(C=C2C(CCC2)=O)C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 92.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
